molecular formula C11H8BrN3O B6614347 4-Bromo-N-2-pyrimidinylbenzamide CAS No. 349125-24-2

4-Bromo-N-2-pyrimidinylbenzamide

Cat. No.: B6614347
CAS No.: 349125-24-2
M. Wt: 278.10 g/mol
InChI Key: TYGDVKCZSWJJBR-UHFFFAOYSA-N
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Description

4-Bromo-N-2-pyrimidinylbenzamide is a benzamide derivative characterized by a bromine substituent at the para position of the benzene ring and a pyrimidinyl group attached to the amide nitrogen at position 2. Its molecular formula is C₁₁H₈BrN₃O, with a molecular weight of 278.10 g/mol . This compound serves as a structural scaffold in medicinal chemistry, particularly in the development of sigma receptor ligands and kinase inhibitors. The bromine atom enhances electrophilic reactivity, while the pyrimidinyl moiety contributes to hydrogen-bonding interactions, making it a versatile intermediate for further functionalization .

Properties

IUPAC Name

4-bromo-N-pyrimidin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O/c12-9-4-2-8(3-5-9)10(16)15-11-13-6-1-7-14-11/h1-7H,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGDVKCZSWJJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301517
Record name 4-Bromo-N-2-pyrimidinylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349125-24-2
Record name 4-Bromo-N-2-pyrimidinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349125-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-2-pyrimidinylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Features of Key Analogs

Compound Name Substituents Heterocycle Functional Groups
This compound Br (para), pyrimidinyl (N2) Pyrimidine Amide, Bromine
4MNB Br (para), nitro (ortho), methoxy (para) None Amide, Nitro, Methoxy
3a Br (para), piperidinylethyl Piperidine Amide, Hydroxyl
SBI-0206965 Br (para), trimethoxyphenylamino Pyrimidine, Trimethoxyphenyl Amide, Ether, Methoxy

Q & A

Q. Tables

Property Method Typical Value Reference
Melting PointDSC215–218°C
LogP (Octanol/Water)HPLC (C18, isocratic)2.8 ± 0.2
Crystallographic R-factorSHELXL refinement3.2%
NMR Shift (C-Br)13C NMR (DMSO-d6)δ 128.5 ppm

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